Cas no 1005302-42-0 (N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methoxyphenoxy)acetamide)

N-[1-(4-Fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methoxyphenoxy)acetamide is a structurally complex sulfonamide derivative with potential applications in medicinal chemistry and pharmaceutical research. The compound features a tetrahydroquinoline core modified with a 4-fluorobenzenesulfonyl group and an acetamide linker bearing a 3-methoxyphenoxy moiety. This combination of functional groups suggests possible bioactivity, particularly in targeting enzyme inhibition or receptor modulation. The fluorinated aromatic ring enhances metabolic stability, while the methoxyphenoxy group may influence solubility and binding affinity. Its well-defined structure makes it a valuable intermediate for further chemical derivatization or biological evaluation. The compound is suited for research in drug discovery, particularly in the development of novel therapeutic agents.
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methoxyphenoxy)acetamide structure
1005302-42-0 structure
Product name:N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methoxyphenoxy)acetamide
CAS No:1005302-42-0
MF:C24H23FN2O5S
MW:470.513228654861
CID:5506811

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methoxyphenoxy)acetamide Chemical and Physical Properties

Names and Identifiers

    • N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-2-(3-methoxyphenoxy)acetamide
    • N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methoxyphenoxy)acetamide
    • Inchi: 1S/C24H23FN2O5S/c1-31-20-5-2-6-21(15-20)32-16-24(28)26-19-10-7-17-4-3-13-27(23(17)14-19)33(29,30)22-11-8-18(25)9-12-22/h2,5-12,14-15H,3-4,13,16H2,1H3,(H,26,28)
    • InChI Key: RSWSTQVMWPJAKF-UHFFFAOYSA-N
    • SMILES: C(NC1=CC2=C(C=C1)CCCN2S(C1=CC=C(F)C=C1)(=O)=O)(=O)COC1=CC=CC(OC)=C1

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methoxyphenoxy)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2051-0258-10mg
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methoxyphenoxy)acetamide
1005302-42-0 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F2051-0258-10μmol
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methoxyphenoxy)acetamide
1005302-42-0 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F2051-0258-20μmol
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methoxyphenoxy)acetamide
1005302-42-0 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F2051-0258-40mg
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methoxyphenoxy)acetamide
1005302-42-0 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F2051-0258-3mg
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methoxyphenoxy)acetamide
1005302-42-0 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F2051-0258-50mg
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methoxyphenoxy)acetamide
1005302-42-0 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F2051-0258-5μmol
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methoxyphenoxy)acetamide
1005302-42-0 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F2051-0258-1mg
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methoxyphenoxy)acetamide
1005302-42-0 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F2051-0258-30mg
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methoxyphenoxy)acetamide
1005302-42-0 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F2051-0258-75mg
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methoxyphenoxy)acetamide
1005302-42-0 90%+
75mg
$208.0 2023-05-17

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methoxyphenoxy)acetamide Related Literature

Additional information on N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methoxyphenoxy)acetamide

Comprehensive Analysis of N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methoxyphenoxy)acetamide (CAS No. 1005302-42-0)

The compound N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methoxyphenoxy)acetamide (CAS No. 1005302-42-0) is a sophisticated organic molecule with significant potential in pharmaceutical and biochemical research. Its intricate structure combines a tetrahydroquinoline core with 4-fluorobenzenesulfonyl and 3-methoxyphenoxyacetamide moieties, making it a subject of interest for drug discovery and medicinal chemistry. Researchers are particularly drawn to its unique sulfonamide and ether functionalities, which are often associated with bioactive properties.

In recent years, the demand for novel small-molecule inhibitors and targeted therapies has surged, driven by advancements in precision medicine. This compound's structural features align with current trends in kinase inhibition and GPCR modulation, two hot topics in drug development. Its fluorinated aromatic component enhances metabolic stability, a critical factor in optimizing pharmacokinetic profiles, while the methoxyphenoxy group may contribute to selective binding interactions. These attributes position it as a promising candidate for further structure-activity relationship (SAR) studies.

From a synthetic chemistry perspective, CAS No. 1005302-42-0 exemplifies modern heterocyclic compound design. The tetrahydroquinoline scaffold is widely recognized for its prevalence in FDA-approved drugs, particularly in CNS-targeting agents and anti-inflammatory compounds. Coupled with the sulfonyl linker, this architecture offers versatility for medicinal chemistry optimization. Laboratories focusing on fragment-based drug design frequently explore such frameworks to address challenges in drug-likeness and blood-brain barrier penetration.

The compound's potential applications extend to neurodegenerative disease research, where quinoline derivatives have shown promise in modulating protein misfolding pathways. With growing public interest in Alzheimer's disease therapeutics and Parkinson's disease research, this molecule's structural analogs are being investigated for their ability to interact with amyloid-beta aggregates or tau protein. Such investigations align with the increasing volume of searches for neuroprotective compounds and cognitive enhancers in scientific literature.

Analytical characterization of N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methoxyphenoxy)acetamide typically involves advanced techniques like LC-MS, NMR spectroscopy, and X-ray crystallography. These methods verify the compound's purity and confirm its three-dimensional conformation, essential for understanding its biological interactions. The presence of both hydrogen bond acceptors and lipophilic domains in its structure suggests potential for multi-target engagement, a strategy gaining traction in polypharmacology research.

Environmental and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling of this compound remains an active area of investigation. Computational models predict favorable logP values and aqueous solubility, important for oral bioavailability considerations. These computational approaches, combined with high-throughput screening methods, accelerate the identification of lead compounds in drug discovery pipelines, addressing the pharmaceutical industry's need for faster hit-to-lead transitions.

Patent landscapes reveal growing interest in tetrahydroquinoline sulfonamides across therapeutic areas. The specific substitution pattern of CAS No. 1005302-42-0 offers intellectual property opportunities, particularly in selective serotonin reuptake modulation and ion channel targeting. These applications correspond with frequent searches for next-generation antidepressants and pain management solutions, reflecting societal concerns about mental health therapeutics and chronic pain alternatives to opioids.

Future research directions for this compound may explore its crystal polymorphism and salt formation potential, crucial for pharmaceutical formulation development. The fluorine atom's strategic placement invites investigation into 18F-labeled versions for PET imaging applications, tapping into the expanding field of molecular diagnostics. Such developments would address the increasing clinical demand for precision imaging agents and theranostic compounds in oncology and neurology.

In conclusion, N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methoxyphenoxy)acetamide represents a compelling case study in contemporary medicinal chemistry. Its structural complexity and potential bioactivity profile make it a valuable subject for researchers investigating targeted molecular therapies, central nervous system disorders, and innovative drug design strategies. As the scientific community continues to prioritize personalized medicine and disease-modifying treatments, compounds with such carefully engineered architectures will remain at the forefront of pharmaceutical innovation.

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